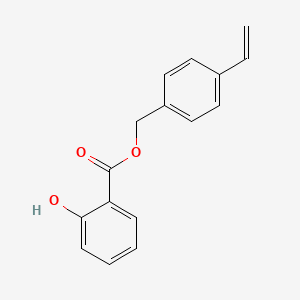
5-(Chloromethoxy)-2-methylpent-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethoxy)-2-methylpent-1-en-3-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-1-en-3-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethoxy)-2-methylpent-1-en-3-yne can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpent-1-en-3-yne with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is typically carried out in an inert solvent like toluene at a controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethoxy)-2-methylpent-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Chloromethoxy)-2-methylpent-1-en-3-yne has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(Chloromethoxy)-2-methylpent-1-en-3-yne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methoxymethoxy)-2-methylpent-1-en-3-yne
- 5-(Ethoxymethoxy)-2-methylpent-1-en-3-yne
- 5-(Chloromethoxy)-2-methylhex-1-en-3-yne
Uniqueness
5-(Chloromethoxy)-2-methylpent-1-en-3-yne is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
922721-69-5 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
5-(chloromethoxy)-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C7H9ClO/c1-7(2)4-3-5-9-6-8/h1,5-6H2,2H3 |
Clave InChI |
WRNIUFPCSWSZOY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


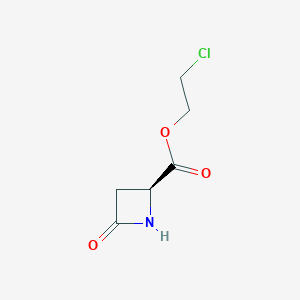

![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
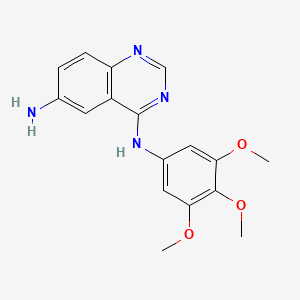
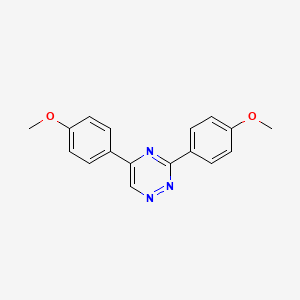

![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)
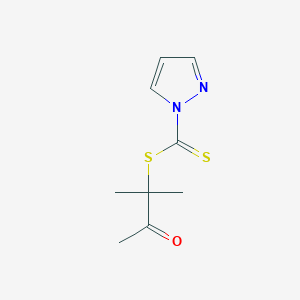
![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
